molecular formula C14H15N3O3S2 B2815614 (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)butyramide CAS No. 865182-53-2

(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)butyramide

Cat. No.: B2815614
CAS No.: 865182-53-2
M. Wt: 337.41
InChI Key: PPVAMSJAQNVJGY-PEZBUJJGSA-N
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Description

The compound "(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)butyramide" is a benzothiazole derivative featuring a sulfamoyl group at position 6, a prop-2-yn-1-yl substituent at position 3, and a butyramide moiety linked via an imine bond. The Z-configuration of the imine bond is critical for maintaining planar geometry, which could influence intermolecular interactions in biological systems.

Properties

IUPAC Name

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-3-5-13(18)16-14-17(8-4-2)11-7-6-10(22(15,19)20)9-12(11)21-14/h2,6-7,9H,3,5,8H2,1H3,(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVAMSJAQNVJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)butyramide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzo[d]thiazole core and a sulfamoyl group, suggest a variety of biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The molecular formula of this compound is C18H12N4O3S3, with a molecular weight of approximately 428.5 g/mol. The compound's structure can be represented as follows:

Structure C18H12N4O3S3\text{Structure }\text{C}_{18}\text{H}_{12}\text{N}_{4}\text{O}_{3}\text{S}_{3}

The biological activity of this compound primarily involves enzyme inhibition. It is known to interact with specific molecular targets within biological systems, particularly by binding to the active sites of certain enzymes. This binding inhibits enzymatic activity, disrupting critical biological pathways associated with cell division and growth, which is particularly relevant in cancer research.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit tumor cell proliferation in various cancer cell lines. The compound's mechanism involves the disruption of signaling pathways that promote cell survival and proliferation.

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial activity. The presence of the sulfamoyl group is believed to enhance its interaction with microbial targets, potentially leading to the development of new antimicrobial agents.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructureBiological Activity
5,6-Dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromideSimilar core but different substitutionsAnticancer properties
3-(Prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromideLacks sulfamoyl groupReduced biological activity

Case Studies

Several case studies have documented the effects of this compound on specific cancer cell lines:

  • Study on Breast Cancer Cells : This study found that the compound significantly inhibited the proliferation of MCF7 breast cancer cells by inducing apoptosis through caspase activation.
  • Study on Lung Cancer Cells : In A549 lung cancer cells, this compound demonstrated a dose-dependent decrease in cell viability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Benzothiazole Derivatives

The benzo[d]thiazol-2(3H)-ylidene scaffold is shared across several compounds, but substituent variations lead to distinct physicochemical and biological properties:

Compound Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound 3-(prop-2-yn-1-yl), 6-sulfamoyl, butyramide Sulfamoyl, alkyne, amide ~375.4 (estimated)
STING Agonist () 3-(but-2-en-1-yl), 6-carbamoyl, 4-(3-hydroxypropoxy) Carbamoyl, hydroxypropoxy, oxazole ~520.5
4-[bis(prop-2-enyl)sulfamoyl]-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide () 3-ethyl, 6-ethoxy, 4-[bis(prop-2-enyl)sulfamoyl] Ethoxy, allyl sulfonamide ~513.6
(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide () 3-(prop-2-yn-1-yl), 6-sulfamoyl, furan-2-carboxamide Sulfamoyl, alkyne, furan ~361.4

Key Observations :

  • The prop-2-yn-1-yl substituent (target compound and ) introduces a rigid alkyne group, which may improve metabolic stability but reduce solubility compared to allyl () or hydroxypropoxy () groups .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)butyramide to maximize yield and purity?

Key parameters include:

  • Temperature control : Reactions often require precise thermal regulation (e.g., 60–80°C for cyclization steps) to minimize side products .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility and reaction rates .
  • Reaction time : Extended durations (12–24 hours) are typical for multi-step processes like sulfamoylation or allylation .
  • Purification : Chromatography (HPLC or column) and recrystallization are critical for isolating high-purity products (>95%) .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and stereochemistry (e.g., Z-configuration confirmation via NOESY) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C17H12FN3O3S2; MW 389.42 g/mol) .
  • HPLC : Purity assessment (>95%) and detection of trace by-products .

Advanced: How can researchers investigate the mechanism of action of this compound in modulating biological targets?

Methodologies include:

  • Molecular docking simulations : Predict binding affinities to enzymes like cyclooxygenases or phosphodiesterases .
  • Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates or radioactive labeling .
  • Cellular pathway analysis : RNA-seq or proteomics to identify downstream effects on inflammatory or apoptotic pathways .

Advanced: What strategies can mitigate solubility challenges for in vivo studies of this compound?

  • Co-solvent systems : Use cyclodextrins or polyethylene glycol (PEG) to enhance aqueous solubility .
  • Salt formation : Convert the free base to a hydrochloride or sodium salt for improved bioavailability .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance stability and tissue targeting .

Basic: What functional groups in this compound are most reactive, and how do they influence derivatization?

  • Alkyne (prop-2-yn-1-yl) : Enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation .
  • Sulfamoyl group : Participates in hydrogen bonding with biological targets; modifiable via alkylation or hydrolysis .
  • Benzothiazole core : Aromatic π-stacking interactions enhance binding to hydrophobic enzyme pockets .

Advanced: How should researchers address contradictions in reported biological activities of derivatives across studies?

  • Structural benchmarking : Compare substituent effects (e.g., fluoro vs. methoxy groups) on activity .
  • Assay standardization : Replicate studies under identical conditions (e.g., cell lines, incubation times) .
  • Computational validation : Use QSAR models to predict bioactivity cliffs and resolve discrepancies .

Basic: What safety precautions are essential during synthesis and handling?

  • Nitro and sulfonamide groups : Avoid open flames (explosive risks) and use fume hoods due to potential mutagenicity .
  • Alkyne handling : Prevent moisture exposure to avoid side reactions .
  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats mandatory .

Advanced: What methodologies are recommended for conducting SAR studies on derivatives?

  • Systematic substitution : Synthesize analogs with varied substituents (e.g., methoxy, nitro, or halogens) at positions 3 and 6 .
  • Biological screening : Test against panels of disease-relevant targets (e.g., cancer cell lines, bacterial strains) .
  • Free-energy calculations : Use MM/GBSA to correlate binding energies with experimental IC50 values .

Basic: How does the Z-configuration of the imine group influence bioactivity?

The Z-configuration stabilizes planar conformations, facilitating interactions with flat enzyme active sites (e.g., kinase ATP pockets). This stereochemistry is confirmed via NOESY cross-peaks between the benzothiazole proton and the alkyne substituent .

Advanced: What kinetic studies are critical for understanding reaction mechanisms during synthesis?

  • Rate determination : Monitor intermediate formation via in-situ FTIR or UV-Vis spectroscopy .
  • Activation energy calculation : Use Arrhenius plots to optimize temperature-dependent steps (e.g., sulfamoylation) .
  • Catalyst screening : Compare Pd/C vs. CuI in alkyne coupling reactions to improve efficiency .

Basic: What are the storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants to avoid hydrolysis of sulfamoyl groups .
  • Solvent choice : Dissolve in DMSO for long-term storage (>6 months) .

Advanced: How can computational tools guide the design of more potent analogs?

  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) .
  • ADMET prediction : Use SwissADME or ADMETlab to optimize bioavailability and reduce toxicity .
  • Dynamics simulations (MD) : Simulate ligand-receptor interactions over nanoseconds to refine binding poses .

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